molecular formula C59H108O7 B13744192 2-(Hydroxymethyl)-2-((oleoyloxy)methyl)-1,3-propanediyl dioleate CAS No. 39874-62-9

2-(Hydroxymethyl)-2-((oleoyloxy)methyl)-1,3-propanediyl dioleate

Cat. No.: B13744192
CAS No.: 39874-62-9
M. Wt: 929.5 g/mol
InChI Key: WOMIGYWYSKWGFG-UCTUUELPSA-N
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Description

2-(Hydroxymethyl)-2-((oleoyloxy)methyl)-1,3-propanediyl dioleate, also known as pentaerythrityl trioleate (INCI name: PENTAERYTHRITYL TRIOLEATE), is a branched ester derived from pentaerythritol and oleic acid. Its molecular structure features a central propane backbone with three oleate ester groups and one residual hydroxymethyl group . The compound is characterized by:

  • CAS No.: 39874-62-9
  • Molecular formula: C₅₇H₁₀₄O₆ (inferred from structural analysis)
  • Function: Primarily used as an emollient and viscosity-controlling agent in cosmetic formulations due to its lipid-rich, non-polar nature, which enhances skin moisturization and texture .

The compound’s structure enables high lipophilicity and stability, making it suitable for applications requiring prolonged hydration and compatibility with oils in skincare products.

Properties

CAS No.

39874-62-9

Molecular Formula

C59H108O7

Molecular Weight

929.5 g/mol

IUPAC Name

[2-(hydroxymethyl)-3-[(E)-octadec-9-enoyl]oxy-2-[[(E)-octadec-9-enoyl]oxymethyl]propyl] (Z)-octadec-9-enoate

InChI

InChI=1S/C59H108O7/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-56(61)64-53-59(52-60,54-65-57(62)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)55-66-58(63)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h25-30,60H,4-24,31-55H2,1-3H3/b28-25-,29-26+,30-27+

InChI Key

WOMIGYWYSKWGFG-UCTUUELPSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)(COC(=O)CCCCCCC/C=C/CCCCCCCC)CO

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

Biological Activity

2-(Hydroxymethyl)-2-((oleoyloxy)methyl)-1,3-propanediyl dioleate, commonly referred to as dioleate, is a glycerol derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique structure that includes oleoyl and hydroxymethyl functionalities, which may contribute to its interactions within biological systems.

Chemical Structure and Properties

  • Chemical Formula : C₅₉H₁₀₈O₇
  • Molecular Weight : 1,023.47 g/mol
  • CAS Registry Number : 6441609
  • IUPAC Name : this compound

The compound features a glycerol backbone with two oleate chains, which are long-chain fatty acids known for their role in cellular membranes and signaling pathways.

Antioxidant Properties

Research has indicated that compounds with oleate moieties exhibit significant antioxidant properties. Dioleate has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cells. This activity is critical in preventing cellular damage associated with various diseases, including cancer and cardiovascular disorders.

Anti-inflammatory Effects

Dioleate has demonstrated anti-inflammatory properties in several studies. It appears to modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines. This effect can be particularly beneficial in conditions such as arthritis and inflammatory bowel disease.

Lipid Metabolism

The presence of oleic acid chains in dioleate suggests a role in lipid metabolism. Studies have shown that dioleate can influence lipid profiles by promoting the uptake of fatty acids into cells, which may enhance energy production and storage. This property could be advantageous in managing metabolic disorders such as obesity and type 2 diabetes.

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of various glycerol derivatives, including dioleate. Using the DPPH radical scavenging assay, dioleate exhibited a scavenging activity comparable to that of established antioxidants like ascorbic acid. This suggests its potential use in functional foods and nutraceuticals aimed at reducing oxidative stress.

Case Study 2: Anti-inflammatory Mechanism Investigation

In an experimental model of inflammation induced by lipopolysaccharide (LPS), dioleate was administered to assess its impact on cytokine production. Results showed a significant reduction in TNF-alpha and IL-6 levels, indicating that dioleate effectively mitigates inflammatory responses at the molecular level.

Data Tables

Property Value
Molecular Weight1,023.47 g/mol
Antioxidant ActivityComparable to ascorbic acid
Anti-inflammatory EffectReduces TNF-alpha and IL-6
Lipid Metabolism InfluencePromotes fatty acid uptake

Comparison with Similar Compounds

(A) Pentaerythritol Triacrylate (CAS 3524-68-3)

  • Structure : Pentaerythritol core with three acrylate groups and one hydroxymethyl group.
  • Molecular formula : C₁₄H₁₈O₆ .
  • Key properties: Reactive acrylate groups enable photopolymerization, making it critical in 3D printing resins (e.g., Nanoscribe’s IP-L780 photopolymer) . Lower molecular weight (~282 g/mol) compared to oleate esters. Requires stabilizers (e.g., 4-methoxyphenol) to prevent premature polymerization .
  • Applications : Photoresins, coatings, and adhesives.

(B) Trimethylolpropane Trioleate (CAS 57675-44-2)

  • Structure : Trimethylolpropane core (2-ethyl-2-(hydroxymethyl)-1,3-propanediol) esterified with three oleate groups.
  • Molecular formula : C₆₀H₁₁₀O₆ .
  • Key properties :
    • Higher molecular weight (~927.5 g/mol) and viscosity due to larger oleate substituents.
    • Predicted boiling point: 851°C .
    • Functions as a plasticizer and lubricant in industrial applications.

(C) 2-Ethyl-2-(hydroxymethyl)-1,3-propanediyl Dioleate (CAS 25111-05-1)

  • Structure : Trimethylolpropane derivative with two oleate groups.
  • Molecular formula : C₄₂H₇₈O₅ .
  • Key properties :
    • Intermediate molecular weight (~663 g/mol) and density (0.929 g/cm³).
    • Used in biocatalysis and as a precursor for specialty esters .

Comparative Analysis Table

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
Pentaerythrityl trioleate 39874-62-9 C₅₇H₁₀₄O₆ ~908 (estimated) 3 oleate esters Cosmetics (emollients)
Pentaerythritol triacrylate 3524-68-3 C₁₄H₁₈O₆ 282 3 acrylate esters 3D printing, coatings
Trimethylolpropane trioleate 57675-44-2 C₆₀H₁₁₀O₆ 927.5 3 oleate esters Plasticizers, lubricants
Trimethylolpropane dioleate 25111-05-1 C₄₂H₇₈O₅ 663 2 oleate esters Biocatalysis, intermediates

Functional and Application Differences

Reactivity :

  • Acrylate derivatives (e.g., pentaerythritol triacrylate) are highly reactive due to unsaturated acrylate groups, enabling rapid polymerization under UV light .
  • Oleate esters are chemically inert, prioritizing stability and moisturization in cosmetics .

Physical Properties :

  • Oleate esters exhibit higher hydrophobicity and viscosity, ideal for lipid-based formulations.
  • Acrylates have lower viscosity and are tailored for photoresin fluidity .

Safety :

  • Oleate esters (e.g., pentaerythrityl trioleate) are classified as safe for topical use .
  • Acrylates require handling precautions (e.g., inhibitors, PPE) due to sensitization risks .

Preparation Methods

General Synthetic Route

The primary and most widely reported method for synthesizing this compound involves esterification of the polyhydric alcohol pentaerythritol with oleic acid . This process forms the triester with one remaining hydroxymethyl group on the central carbon atom of pentaerythritol.

Reaction Scheme:

$$
\text{Pentaerythritol} + 3 \times \text{Oleic acid} \xrightarrow[\text{Catalyst}]{\text{Heat}} \text{this compound} + 3 \times H_2O
$$

Detailed Reaction Conditions and Catalysts

  • Catalysts: Acid catalysts such as p-toluenesulfonic acid , sulfuric acid , or metal salts (e.g., tin(II) chloride dihydrate ) are commonly employed to promote esterification.

  • Temperature: Elevated temperatures around 170–180 °C are optimal for efficient esterification without degradation of unsaturated fatty acid chains.

  • Molar Ratios: A molar ratio of oleic acid to pentaerythritol close to 3:1 is used to favor triester formation, though slight excess of oleic acid can drive the reaction to completion.

  • Reaction Time: Typically ranges from 2 to 4 hours depending on catalyst efficiency and temperature control.

  • Vacuum Application: Vacuum distillation or reduced pressure (~0.07–0.1 MPa) is applied during or post-reaction to continuously remove water formed and shift equilibrium towards ester formation.

Optimization Studies from Related Esterifications

Research on structurally similar esters like Trimethylolpropane trioleate (TMPTO) provides valuable insights into optimizing reaction parameters applicable to pentaerythritol trioleate synthesis:

Parameter Optimal Condition for TMPTO Esterification
Catalyst (SnCl2·2H2O) 2% w/w relative to TMP
Molar Ratio (OA:TMP) 3.1:1
Reaction Temperature 170 °C
Reaction Time 2 hours
Vacuum Degree 0.07 MPa
Conversion Rate Up to 92.8%

This study demonstrated that the use of tin(II) chloride as a catalyst under vacuum and controlled temperature yielded high conversion and purity, which is translatable to pentaerythritol-based esters.

Purification and Characterization

  • Purification: Post-reaction, the crude product is typically purified by vacuum distillation or solvent extraction to remove unreacted oleic acid and catalyst residues.

  • Characterization: Fourier Transform Infrared Spectroscopy (FTIR) confirms ester bond formation by the appearance of characteristic carbonyl (C=O) stretching bands (~1740 cm⁻¹) and disappearance of hydroxyl peaks. Nuclear Magnetic Resonance (NMR) spectroscopy further verifies the triester structure and the presence of the hydroxymethyl group.

Summary Table: Preparation Parameters for this compound

Step Parameter/Condition Notes
Reactants Pentaerythritol, Oleic acid Molar ratio ~1:3 (pentaerythritol:oleic acid)
Catalyst Acid catalyst (e.g., p-toluenesulfonic acid, SnCl2·2H2O) Catalyst loading ~2% w/w of pentaerythritol
Temperature 170–180 °C Controlled heating to avoid fatty acid degradation
Reaction Time 2–4 hours Dependent on catalyst and temperature
Pressure Reduced pressure (vacuum) ~0.07–0.1 MPa To remove water and drive esterification
Purification Vacuum distillation, solvent extraction Removes unreacted acid and catalyst
Characterization FTIR, NMR Confirms ester bonds and structure

Research Discoveries and Industrial Relevance

  • The esterification process for this compound is well-established, with optimization studies on related polyol trioleates providing a framework for maximizing yield and purity.

  • The presence of oleoyl groups contributes to the compound’s desirable properties such as biodegradability, thermal stability, and lubricity, making it suitable for environmentally friendly lubricants and cosmetic formulations.

  • The hydroxymethyl group remaining in the molecule offers potential for further chemical modification, expanding its utility in specialty chemical synthesis.

Q & A

Q. What are the optimal synthetic routes for 2-(Hydroxymethyl)-2-((oleoyloxy)methyl)-1,3-propanediyl dioleate, and how can reaction conditions be controlled to maximize yield?

Methodological Answer: The synthesis of this compound typically involves multi-step esterification and hydroxyl protection/deprotection strategies. Key steps include:

  • Temperature Control : Maintaining reaction temperatures between 40–60°C to prevent thermal degradation of oleoyl groups .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates .
  • Catalyst Use : Lipases or acid catalysts (e.g., p-toluenesulfonic acid) improve esterification efficiency .
    Yield optimization requires real-time monitoring via thin-layer chromatography (TLC) to track reaction progress and adjust stoichiometric ratios .

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm ester linkages and hydroxyl group positions. Deuterated chloroform (CDCl3_3) is preferred for solubility .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing between regioisomers .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies carbonyl (C=O, ~1740 cm1^{-1}) and hydroxyl (-OH, ~3400 cm1^{-1}) functional groups .

Q. What are the key stability considerations for storing and handling this compound in laboratory settings?

Methodological Answer:

  • Storage Conditions : Store in airtight containers under inert gas (N2_2 or Ar) at –20°C to prevent hydrolysis of ester bonds .
  • Light Sensitivity : Protect from UV light using amber glassware to avoid radical-induced degradation .
  • Moisture Control : Use desiccants (e.g., silica gel) in storage environments to minimize hydrolytic cleavage .

Advanced Research Questions

Q. How can computational reaction path search methods be integrated into experimental design to optimize synthesis?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and identify transition states, reducing trial-and-error experimentation .
  • Information Science : Apply machine learning to analyze historical reaction data, predicting optimal solvent-catalyst combinations for esterification .
  • Feedback Loops : Integrate experimental results (e.g., yields, purity) into computational models to refine predictions iteratively .

Q. What strategies are recommended for resolving contradictions in experimental data related to the compound’s reactivity or stability?

Methodological Answer:

  • Comparative Analysis : Use side-by-side experiments under controlled variables (e.g., pH, temperature) to isolate conflicting factors .
  • Cross-Validation : Employ multiple characterization techniques (e.g., NMR + XRD) to confirm structural assignments and rule out artifacts .
  • Collaborative Frameworks : Leverage interdisciplinary approaches (e.g., combining synthetic chemistry with computational modeling) to address discrepancies .

Q. How can membrane separation technologies be applied in the purification of this compound, and what parameters influence efficiency?

Methodological Answer:

  • Nanofiltration Membranes : Select membranes with molecular weight cutoffs (MWCO) < 500 Da to separate unreacted oleic acid from the product .
  • Operational Parameters : Optimize transmembrane pressure (3–5 bar) and flow rate (0.5–1 L/min) to balance purity and throughput .
  • Solvent Compatibility : Ensure membrane materials (e.g., polyamide) are resistant to organic solvents like THF or DMF .

Q. What toxicological profiles must be established for safe handling, and how should exposure control measures be designed?

Methodological Answer:

  • Acute Toxicity Testing : Conduct OECD Guideline 423 assays to determine LD50_{50} values in rodent models .
  • Exposure Controls : Implement fume hoods (face velocity ≥ 0.5 m/s) and PPE (nitrile gloves, P95 respirators) to limit inhalation and dermal contact .
  • Waste Management : Neutralize acidic byproducts with calcium carbonate before disposal to prevent environmental contamination .

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